Verticilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Verticilide is a natural insect ryanodine receptor (ryr) antagonist

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

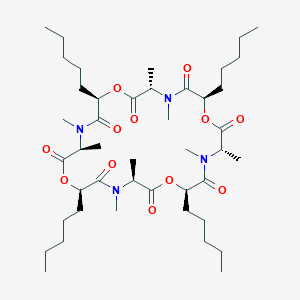

Verticilide is characterized by a unique 24-membered ring structure composed of alternating amino acids and hydroxy acids. Its ryanodine-binding inhibitory activity is notably selective for insect ryanodine receptors (RyRs), with an IC50 value of 4.2 μM against cockroach RyR, compared to 53.9 μM for mouse RyR . This selectivity positions this compound as a promising candidate for developing new insecticides.

Cardiac Arrhythmias

Recent studies have highlighted this compound's potential in treating cardiac arrhythmias through its action on the type 2 ryanodine receptor (RyR2). The unnatural enantiomer, ent-(+)-verticilide, has been shown to inhibit RyR2-mediated calcium leaks, which are implicated in various heart diseases . It effectively reduced spontaneous calcium release in cardiomyocytes and demonstrated antiarrhythmic properties in murine models of catecholaminergic polymorphic ventricular tachycardia (CPVT) .

Key Findings:

- Potency: ent-(+)-verticilide exhibits an estimated potency (IC50) of 266 ng/ml (312 nM) against RyR2 .

- Pharmacokinetics: It shows favorable pharmacokinetic properties, remaining stable in plasma compared to its natural counterpart, which degrades rapidly .

Insecticides

Given its selective inhibition of insect RyRs, this compound is being explored as a novel insecticide. Its effectiveness was demonstrated in microplate assays against brine shrimp (Artemia salina) and free-living nematodes (Caenorhabditis elegans), with minimum growth inhibitory concentrations at 20 μg/ml for both organisms . This specificity suggests that this compound could be developed into a safer alternative to conventional insecticides that often affect non-target species.

Case Study 1: Antiarrhythmic Efficacy

In a study focusing on ent-(+)-verticilide, researchers found it significantly reduced arrhythmogenic membrane depolarizations in cardiomyocytes without adversely affecting cardiac action potentials . This highlights the compound's potential as a targeted therapy for arrhythmias with fewer side effects compared to traditional treatments.

Case Study 2: Cancer Research

Verticillins, related compounds derived from the same fungal source, have shown promise in cancer treatment due to their cytotoxic effects against various cancer cell lines. For instance, verticillin A has been noted for its ability to sensitize colorectal cancer cells to apoptosis and overcome resistance to chemotherapy agents like 5-fluorouracil . While not directly related to this compound, these findings suggest a broader therapeutic potential within the same chemical family.

Comparative Summary of Biological Activities

| Compound | Target | IC50 Value | Biological Activity |

|---|---|---|---|

| This compound | Cockroach RyR | 4.2 μM | Insecticide potential |

| ent-(+)-verticilide | Mouse RyR2 | 266 ng/ml | Antiarrhythmic activity |

| Verticillin A | Various cancer cell lines | Nanomolar range | Induces apoptosis and overcomes drug resistance |

Propiedades

Fórmula molecular |

C44H76N4O12 |

|---|---|

Peso molecular |

853.1 g/mol |

Nombre IUPAC |

(3S,6R,9S,12R,15S,18R,21S,24R)-3,4,9,10,15,16,21,22-Octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1 |

Clave InChI |

CMEGQABRBDDBTQ-NQRIZWSQSA-N |

SMILES |

O=C([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N(C)C([C@@H](CCCCC)OC([C@H](C)N1C)=O)=O)=O)=O)=O)=O)O[C@H](CCCCC)C1=O |

SMILES isomérico |

CCCCC[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |

SMILES canónico |

CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Verticilide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.